2-(3-Oxoprop-1-en-1-yl)benzonitrile
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Overview
Description
2-(3-Oxoprop-1-en-1-yl)benzonitrile is an organic compound with the molecular formula C10H7NO. It contains a benzene ring substituted with a nitrile group and an enone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Oxoprop-1-en-1-yl)benzonitrile can be synthesized through various synthetic routes. One common method involves the condensation of benzaldehyde with malononitrile in the presence of a base, followed by cyclization and dehydration to form the desired product . The reaction conditions typically include the use of a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxoprop-1-en-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or the enone moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group or the enone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3-Oxoprop-1-en-1-yl)benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-(3-Oxoprop-1-en-1-yl)benzonitrile involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-Oxoprop-1-en-1-yl)benzonitrile: Similar structure but with different substitution patterns on the benzene ring.
2-(3-Oxoprop-1-en-1-yl)benzaldehyde: Contains an aldehyde group instead of a nitrile group.
2-(3-Oxoprop-1-en-1-yl)benzoic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-(3-Oxoprop-1-en-1-yl)benzonitrile is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its enone moiety and nitrile group provide distinct reactivity patterns compared to similar compounds .
Properties
Molecular Formula |
C10H7NO |
---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-[(E)-3-oxoprop-1-enyl]benzonitrile |
InChI |
InChI=1S/C10H7NO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-7H/b6-3+ |
InChI Key |
ZYYSASNKIHAOMB-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C=O)C#N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC=O)C#N |
Origin of Product |
United States |
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